Ethyl 3-(3-bromophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

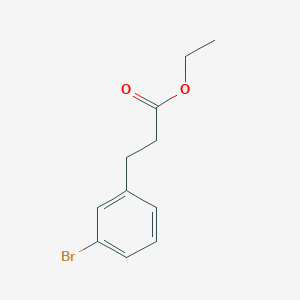

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWUTAAOMFFHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626296 | |

| Record name | Ethyl 3-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40640-97-9 | |

| Record name | Ethyl 3-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-bromophenyl)propanoate, with the CAS Number 40640-97-9 , is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a brominated phenyl ring and a propanoate ester functional group, provides two key points for molecular elaboration. The aryl bromide moiety serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The ethyl ester provides a site for hydrolysis and subsequent amide bond formation, or for modification of the alkyl chain. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 40640-97-9 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(3-Bromo-phenyl)-propionic acid ethyl ester | [1] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 3-(3-bromophenyl)propanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-established transformation.[2][3]

Synthesis Workflow

Sources

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-bromophenyl)propanoate is a halogenated aromatic carboxylic acid ester. Its molecular structure, featuring a bromine atom on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The bromine atom serves as a versatile functional handle for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Introduction

This compound, with the chemical formula C₁₁H₁₃BrO₂, is a member of the bromobenzene family of compounds.[1] The presence of the bromine atom on the aromatic ring significantly influences the molecule's reactivity, making it a key substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[2][3][4][5] These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Consequently, this compound serves as a valuable building block for the synthesis of a wide range of organic molecules, including those with potential therapeutic applications. The development of brominated derivatives is a common strategy to enhance the cellular potency of anti-cancer agents.[6] This guide will delve into the essential technical aspects of this compound, from its synthesis and purification to its detailed analytical characterization and utility in synthetic workflows.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | PubChem[1] |

| Molecular Weight | 257.12 g/mol | PubChem[1] |

| CAS Number | 40640-97-9 | PubChem[1] |

| Appearance | Colorless liquid (typical) | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectroscopic data are outlined below.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~1.25 (t, 3H, -CH₃), ~2.65 (t, 2H, -CH₂-Ar), ~2.95 (t, 2H, -CH₂-CO), ~4.15 (q, 2H, -O-CH₂-), 7.10-7.40 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~14.2 (-CH₃), ~30.8 (-CH₂-Ar), ~35.5 (-CH₂-CO), ~60.5 (-O-CH₂-), ~122.6 (C-Br), ~126.5, ~129.9, ~130.1, ~133.0 (Ar-C), ~142.8 (Ar-C), ~172.5 (C=O) |

| IR (Infrared) | ~2980 cm⁻¹ (C-H stretch, aliphatic), ~1730 cm⁻¹ (C=O stretch, ester), ~1570, 1470 cm⁻¹ (C=C stretch, aromatic), ~1180 cm⁻¹ (C-O stretch), ~780 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | m/z 256/258 ([M]⁺, bromine isotope pattern), 211/213 ([M-OC₂H₅]⁺), 183/185 ([M-COOC₂H₅]⁺), 104 ([C₈H₈]⁺) |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method involves the esterification of 3-bromophenylacetic acid.

Synthetic Strategy: Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. The synthesis of this compound can be readily achieved by reacting 3-bromophenylacetic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[7]

Experimental Protocol: Fischer Esterification

Materials:

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenylacetic acid (1.0 eq) in an excess of anhydrous ethanol (5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for this compound Synthesis.

Applications in Drug Discovery and Development

The strategic placement of the bromine atom on the phenyl ring of this compound makes it a highly versatile building block in medicinal chemistry. The carbon-bromine bond serves as a key site for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[2][3] this compound can be readily coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[10]

Heck-Mizoroki Cross-Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5][11] this compound can be used as the aryl halide component in Heck reactions to introduce alkenyl substituents. This reaction is particularly useful for the synthesis of stilbenes and other conjugated systems, which are common motifs in biologically active compounds.

Representative Application in a Synthetic Pathway

The following diagram illustrates a general synthetic application of this compound in a Suzuki-Miyaura cross-coupling reaction to generate a biphenyl derivative, a common scaffold in many pharmaceutical agents.

Caption: Suzuki-Miyaura Coupling with this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its utility stems from the presence of a bromine atom on the phenyl ring, which allows for the facile introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its importance for researchers and scientists in the field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-amino-3-(3-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

MDPI. (2018). Heck Reaction—State of the Art. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]

-

PubChemLite. (n.d.). Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). [Link]

-

PubChem. Ethyl 3-(3-chlorophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

LookChem. (2025, May 20). ethyl 3-phenylpropanoate. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

-

Wikipedia. (n.d.). Ethyl 3-bromopropionate. [Link]

-

PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

-

PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

Serve Content. (2010, June 28). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. [Link]

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

PubMed. (n.d.). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. [Link]

-

NIH. (n.d.). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. [Link]

Sources

- 1. This compound | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Bromophenylacetic acid 98 1878-67-7 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Ethyl 3-(3-bromophenyl)propanoate physical properties

An In-Depth Technical Guide to Ethyl 3-(3-bromophenyl)propanoate: Properties, Synthesis, and Applications for Advanced Research

Introduction

This compound is a halogenated aromatic carboxylic acid ester that serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a substituted phenyl ring connected to an ethyl propanoate chain, makes it a versatile scaffold for the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core physical properties, characterization data, a representative synthetic workflow, and potential applications of this compound, grounding all information in established scientific principles.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is unambiguously defined by its molecular structure and associated identifiers.

-

IUPAC Name: this compound[1]

-

CAS Number: 40640-97-9[1]

-

Molecular Formula: C₁₁H₁₃BrO₂[1]

-

Molecular Weight: 257.12 g/mol [1]

-

Synonyms: 3-(3-Bromo-phenyl)-propionic acid ethyl ester, Ethyl 3-(m-bromophenyl)propanoate[1]

The molecule consists of a benzene ring substituted with a bromine atom at the meta (3-) position. A three-carbon propanoate ester chain is attached to the ring, with an ethyl group forming the ester.

DOT Diagram of Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. While extensive experimental data for this compound is not widely published, we can compile computed values and draw comparisons with closely related analogs.

| Property | Value / Information | Source / Comment |

| Molecular Weight | 257.12 g/mol | PubChem (Computed)[1] |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on analogs like Methyl 3-(3-bromophenyl)propionate, which is a liquid. |

| Boiling Point | No experimental data found. The related Mthis compound has a calculated boiling point of 287.3±15.0 °C at 760 mmHg.[2] | The ethyl ester would be expected to have a slightly higher boiling point than the methyl ester. |

| Density | No experimental data found. The related Methyl 3-(3-bromophenyl)propionate has a density of 1.382 g/mL at 25 °C. | The density is expected to be greater than water due to the bromine atom. |

| Refractive Index | No experimental data found. The related Methyl 3-(3-bromophenyl)propionate has a refractive index (n20/D) of 1.540. | This value is typical for aromatic compounds and useful for purity assessment. |

| Solubility | Expected to be insoluble in water. | Based on its nonpolar aromatic structure and the properties of similar esters.[3][4] |

| Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform, ethyl acetate). | General solubility behavior for esters of this type.[4] | |

| XLogP3 | 3.4 | PubChem (Computed)[1] |

Expert Insight: The lack of readily available experimental data is not uncommon for specialized chemical intermediates. The data from the methyl analog provides a reliable starting point for experimental design. For instance, when planning a distillation, a high-vacuum setup would be required, targeting a temperature range likely above 150 °C, depending on the pressure. The high density and refractive index are key parameters for quality control during and after synthesis.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While a definitive experimental spectrum is not available, a predicted analysis based on established principles and data from analogs provides a strong framework for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the ethyl group, the aliphatic chain, and the aromatic protons.

-

Ethyl Group: A triplet at ~1.2-1.3 ppm (3H, -CH₃) and a quartet at ~4.1-4.2 ppm (2H, -OCH₂-). The quartet's downfield shift is due to the adjacent ester oxygen.

-

Aliphatic Chain: Two triplets, each integrating to 2H, between 2.6 and 3.0 ppm. The triplet closer to the aromatic ring (-CH₂-Ar) will be slightly downfield of the triplet adjacent to the carbonyl group (-CH₂-C=O).

-

Aromatic Region: The 1,3-disubstituted (meta) pattern will result in four signals in the aromatic region (~7.0-7.5 ppm).

-

One proton will appear as a singlet or narrow triplet (H-2, between the two substituents).

-

The other three protons (H-4, H-5, H-6) will show complex splitting patterns (doublets and triplets of doublets) characteristic of this substitution pattern. The bromine atom's electron-withdrawing effect will influence the precise chemical shifts.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework.

-

Ethyl Group: Signals at ~14 ppm (-CH₃) and ~60 ppm (-OCH₂-).

-

Aliphatic Chain: Two signals around 30-36 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine atom (C-Br) will be significantly shifted to ~122 ppm. The other five aromatic carbons will appear between 125-140 ppm.

-

Carbonyl Carbon: A characteristic signal in the ester range, ~172-173 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹, characteristic of an aliphatic ester carbonyl group.

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Overtone bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

Synthesis and Purification Protocol

A reliable synthesis is paramount for obtaining high-purity material for research. A common and effective method is the Fischer-Speier esterification of the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid. This method is advantageous due to the use of readily available, inexpensive reagents and straightforward workup procedures.

Hypothetical Protocol: Fischer Esterification

Reaction: 3-(3-bromophenyl)propanoic acid + Ethanol ⇌ this compound + Water (acid-catalyzed)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-bromophenyl)propanoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both a reactant and the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or p-toluenesulfonic acid. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Heating: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Self-Validation: The addition of NaHCO₃ neutralizes the acid catalyst and quenches any unreacted carboxylic acid by converting it to its water-soluble sodium salt. This is visually confirmed by effervescence (CO₂ evolution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

DOT Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis and purification of the target ester.

Applications in Research and Drug Development

The utility of this compound lies in its capacity as a versatile intermediate. Prodrug strategies are often employed in drug discovery to enhance properties like solubility or permeability.[5] The propanoate ester moiety itself can be part of a prodrug design, intended to be hydrolyzed in vivo to release an active carboxylic acid.

More significantly, the brominated phenyl ring is a key functional handle for building molecular complexity.

-

Cross-Coupling Reactions: The C(sp²)-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkyl, or alkyne groups, forming new C-C bonds and enabling the construction of complex molecular scaffolds.

-

Intermediate for Bioactive Molecules: Phenylpropanoic acid derivatives are common structural motifs in pharmaceuticals. By modifying the bromine position, this compound can serve as a precursor for libraries of compounds to be tested for biological activity. For example, related aminopropanoates are key intermediates in the synthesis of anticoagulants like dabigatran etexilate.[6][7]

-

Precursor for Heterocycles: The propanoate chain can be used in cyclization reactions to form various heterocyclic systems, which are foundational structures in many drug molecules.

DOT Diagram of Application Pathways:

Caption: Synthetic utility via cross-coupling of the bromo-aromatic core.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Specific toxicity data for this compound is not available; therefore, a conservative approach based on similar compounds is warranted.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Based on the hazards of the related compound Ethyl 3-bromopropionate, this substance should be considered a potential skin and eye irritant.[8] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-amino-3-(3-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-bromopropionate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Ethyl 3,3-diethoxypropanoate. Organic Syntheses, Inc. [Link]

-

Chemical Synthesis Database. Ethyl 3-phenylpropanoate. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

FooDB. Ethyl 3-phenylpropanoate. [Link]

-

Chemical Synthesis Database. Ethyl 3-bromo-2-oxo-3-phenylpropanoate. [Link]

-

Quora. What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why? [Link]

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mthis compound. [Link]

-

Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 47(8), 2557-2585. [Link]

Sources

- 1. This compound | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 7. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-bromophenyl)propanoate

Introduction: The Significance of a Versatile Building Block

Ethyl 3-(3-bromophenyl)propanoate is a valuable intermediate in the landscape of organic synthesis, particularly for professionals in pharmaceutical research and drug development. Its structure, featuring a substituted aromatic ring and a reactive ester functionality, makes it a versatile scaffold for the construction of more complex molecular architectures. The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups at the meta position of the phenyl ring. The ethyl propanoate chain can be further modified through hydrolysis, amidation, or reduction, opening up a wide array of synthetic possibilities. This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, offering both mechanistic insights and practical, field-proven protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic starting points. The choice of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for purity of the final product. In this guide, we will explore three primary and scientifically robust synthetic routes:

-

Direct Esterification of 3-(3-bromophenyl)propanoic acid (Fischer Esterification): A straightforward and classical approach when the corresponding carboxylic acid is readily available.

-

Two-Step Synthesis from 3-bromobenzaldehyde: A versatile route involving an olefination reaction to construct the carbon backbone, followed by reduction.

-

Palladium-Catalyzed Heck Reaction: A modern and efficient method for carbon-carbon bond formation, coupling an aryl halide with an acrylate.

Each of these pathways will be discussed in detail, including the underlying chemical principles, step-by-step experimental procedures, and a comparative analysis of their respective advantages and disadvantages.

Pathway 1: Fischer Esterification of 3-(3-bromophenyl)propanoic acid

The Fischer esterification is a cornerstone of organic synthesis, providing a direct method for the conversion of carboxylic acids to esters through an acid-catalyzed reaction with an alcohol.[1][2][3] This method is particularly well-suited for the synthesis of this compound when the precursor, 3-(3-bromophenyl)propanoic acid, is commercially available or has been synthesized separately.

Mechanistic Insight

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol (ethanol in this case) or to remove water as it is formed.[2]

Experimental Protocol: Fischer Esterification

Materials:

-

3-(3-bromophenyl)propanoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-bromophenyl)propanoic acid (1.0 eq) in a generous excess of anhydrous ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate, to afford the pure ester.

Workflow Diagram: Fischer Esterification

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Pathway 2: Two-Step Synthesis from 3-bromobenzaldehyde

Step 1: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion to convert aldehydes or ketones into alkenes.[4] For the synthesis of the intermediate, ethyl 3-(3-bromophenyl)cinnamate, the HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process, as the phosphate byproduct is water-soluble. The HWE reaction typically shows high E-selectivity for the resulting alkene.

Mechanistic Insight:

-

Deprotonation: A base deprotonates the phosphonate ester to generate a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of 3-bromobenzaldehyde.

-

Formation of a Betaine-like Intermediate: This addition forms a betaine-like intermediate which then undergoes cyclization to an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses to form the alkene (ethyl 3-(3-bromophenyl)cinnamate) and a water-soluble phosphate byproduct.

Step 2: Catalytic Hydrogenation

Catalytic hydrogenation is a standard and highly efficient method for the reduction of carbon-carbon double bonds.[5] In this step, the ethyl 3-(3-bromophenyl)cinnamate intermediate is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to yield the desired saturated ester, this compound.

Mechanistic Insight:

The reaction occurs on the surface of the metal catalyst. Both the alkene and hydrogen gas are adsorbed onto the catalyst surface. The hydrogen molecule is cleaved into hydrogen atoms, which are then added across the double bond of the alkene in a syn-addition fashion.

Experimental Protocol: Two-Step Synthesis

Step 1: Horner-Wadsworth-Emmons Reaction

Materials:

-

3-bromobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl 3-(3-bromophenyl)cinnamate.

Step 2: Catalytic Hydrogenation

Materials:

-

Ethyl 3-(3-bromophenyl)cinnamate

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve ethyl 3-(3-bromophenyl)cinnamate (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a dedicated hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford this compound. This product is often of high purity, but can be further purified by column chromatography if necessary.

Reaction Pathway Diagram: Two-Step Synthesis

Sources

A Technical Guide to the Applications of Ethyl 3-(3-bromophenyl)propanoate in Drug Discovery and Development

Abstract

Ethyl 3-(3-bromophenyl)propanoate has emerged as a pivotal structural motif and versatile chemical intermediate in modern medicinal chemistry. Its strategic placement of a reactive bromine atom on the phenyl ring, coupled with the propanoate side chain, renders it an ideal scaffold for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the primary applications of this compound, with a particular focus on its role in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven experimental protocols for its transformation into high-value compounds for drug discovery professionals.

Introduction: Chemical Profile and Strategic Importance

This compound (CAS No: 40640-97-9) is a substituted aromatic carboxylic acid ester.[1] Its molecular structure, characterized by a brominated phenyl ring and an ethyl propanoate chain, provides two key points for chemical modification: the carbon-bromine bond and the ester functionality.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents |

The true value of this molecule in drug discovery lies in the reactivity of the aryl bromide. The carbon-bromine bond serves as a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. This capability allows for the systematic and efficient construction of diverse chemical libraries, a cornerstone of modern drug discovery programs.

Core Application: A Gateway to Complex Pharmaceutical Scaffolds

The primary and most significant application of this compound is its function as a foundational building block for more complex molecules, particularly in the synthesis of pharmaceutical agents. The bromine atom is strategically positioned for participation in a variety of powerful palladium-catalyzed cross-coupling reactions.

The Logic of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their discoverers. These reactions allow for the precise formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For a molecule like this compound, this means the bromine atom can be selectively replaced with a wide array of other chemical groups, dramatically increasing molecular complexity in a single, predictable step. The three most relevant of these transformations for this starting material are the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Figure 1: Key palladium-catalyzed transformations of this compound.

Synthesis of a Key Intermediate for the Anticoagulant Dabigatran Etexilate

A prominent, albeit indirect, application of the chemical principles embodied by this compound is in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate. While not a direct precursor, a closely related derivative, ethyl 3-(pyridin-2-ylamino)propanoate , is a crucial intermediate in several patented synthetic routes.[2][3][4][5][6][7][8] The synthesis of this key intermediate can be logically achieved via a Buchwald-Hartwig amination of this compound with 2-aminopyridine, showcasing the practical application of this methodology.

Figure 2: Conceptual workflow for the synthesis of Dabigatran Etexilate.

Experimental Protocol: Buchwald-Hartwig Amination for Dabigatran Intermediate Synthesis

This protocol describes a representative procedure for the palladium-catalyzed C-N coupling of an aryl bromide with a primary amine, adapted for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate.

Materials:

-

This compound

-

2-Aminopyridine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), (±)-BINAP (0.03 equiv), and sodium tert-butoxide (1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and 2-aminopyridine (1.2 equiv) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

-

Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[9][10][11]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 3-(pyridin-2-ylamino)propanoate.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky phosphine ligand (BINAP) is crucial. The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition to the aryl bromide and the final reductive elimination to form the C-N bond.[10]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[9]

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and ensure high yields.

Broader Applications in Medicinal Chemistry

The utility of this compound extends beyond a single synthetic target. Its core structure is a valuable starting point for generating libraries of compounds for screening against various biological targets.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromophenyl ring and a variety of aryl or heteroaryl boronic acids or esters. This reaction is a powerful tool for creating biaryl structures, which are prevalent in many classes of therapeutic agents.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Aqueous sodium carbonate (2 M solution)

-

n-Propanol and deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1 equiv) in n-propanol.

-

Catalyst and Base Addition: Add palladium acetate (0.003 equiv), triphenylphosphine (0.01 equiv), and 2M aqueous sodium carbonate (1.3 equiv).[2]

-

Reaction Execution: Heat the mixture to reflux (approx. 97 °C) under a nitrogen atmosphere for 1-2 hours, monitoring by TLC.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water, 5% sodium carbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the biaryl product.

Formation of Substituted Alkenes via Heck Reaction

The Heck reaction allows for the coupling of the aryl bromide with an alkene, such as an acrylate, to form a substituted alkene. This reaction is particularly useful for extending the carbon framework and introducing new functional groups.

Protocol: Heck Reaction of this compound

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a flask, add this compound (1.0 equiv), the alkene (1.2 equiv), palladium acetate (0.01 equiv), and a base such as triethylamine (1.5 equiv).[12]

-

Solvent Addition: Add DMF as the solvent.

-

Reaction Execution: Heat the mixture to 80-120 °C under a nitrogen atmosphere for several hours until the starting material is consumed (monitor by GC-MS or LC-MS).

-

Workup: Cool the mixture, dilute with diethyl ether, and filter to remove palladium salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Potential in Emerging Therapeutic Areas

While less documented, the structural motif of this compound holds potential for the synthesis of novel inhibitors in cutting-edge therapeutic areas.

-

PARP Inhibitors: Many Poly(ADP-ribose) polymerase (PARP) inhibitors, used in cancer therapy, feature complex aromatic and heterocyclic systems.[13][14][15][16] The ability to build such systems via cross-coupling makes derivatives of this compound attractive starting points for the design of new PARP inhibitors.

-

6-Azaindazole Derivatives: 6-Azaindazoles are a class of heterocyclic compounds that have shown promise as kinase inhibitors in oncology.[17] The synthesis of substituted azaindazoles could potentially be achieved by leveraging the reactivity of the bromophenyl group for cyclization or further functionalization.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for molecular innovation in drug discovery. Its value is intrinsically linked to the power and versatility of palladium-catalyzed cross-coupling chemistry. By providing a reliable and reactive handle in the form of an aryl bromide, it enables medicinal chemists to efficiently construct complex biaryl, styrenyl, and arylamine-containing molecules. The conceptual link to the synthesis of a key intermediate for the blockbuster anticoagulant Dabigatran Etexilate underscores its relevance and potential. As drug development continues to demand increasingly complex and diverse molecular architectures, the role of versatile building blocks like this compound is set to become even more critical. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness its synthetic potential.

References

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.). Retrieved from University of Northern Iowa website.

- Buchwald–Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 7, 2026.

- Intro to Organometallics: The Heck Reaction. (2013, November 18). Odinity.

- An Improved Process For The Synthesis Of Dabigatran And Its Intermedi

- Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts.

- The Buchwald–Hartwig Amination After 25 Years. (n.d.).

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Chemistry Heck Reaction. (n.d.).

- US9533971B2 - Process for the synthesis of dabigatran and its intermediates. (n.d.).

- Heck Reaction. (n.d.). Alfa Chemistry.

- An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. (n.d.). Der Pharma Chemica.

- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.).

- An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017, April 10). Asian Journal of Chemistry.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- "SYNTHESIS OF DABIGATRAN" - European Patent Office - EP 2978750 B1. (2020, March 4). EPO.

- This compound | C11H13BrO2 | CID 22503179. (n.d.). PubChem.

- Representative compounds of 6-azaindazole derivatives. (n.d.).

- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.).

- Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet. (n.d.). JEOL USA Inc.

- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC - PubMed Central.

- Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflamm

- A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. (2024, August 27). MDPI.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).

- WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use. (n.d.).

- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024, December 18). PubMed.

- Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. (2022, October 5). PubMed.

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)

- The Evolving Role of Omega 3 Fatty Acids in Cardiovascular Disease: Is Icosapent Ethyl the Answer? (n.d.). PMC.

Sources

- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 3. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Ethyl 3-(3-bromophenyl)propanoate. As a Senior Application Scientist, the following information is synthesized from available data sheets and chemical databases to ensure technical accuracy and practical, field-proven insights for professionals in research and drug development. This document is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid ester. Its structure, featuring a bromine atom on the phenyl ring, is key to its reactivity and potential biological activity, making it a valuable intermediate in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 40640-97-9 | PubChem[1] |

| Molecular Formula | C11H13BrO2 | PubChem[1] |

| Molecular Weight | 257.12 g/mol | PubChem[1] |

| Appearance | Not explicitly stated, likely a liquid based on related compounds. | N/A |

| Boiling Point | Not explicitly stated. | N/A |

| SMILES | O=C(OCC)CCC1=CC=CC(Br)=C1 | Arctom[2] |

Understanding these properties is fundamental. The molecular weight is crucial for stoichiometric calculations in synthesis, while the lipophilic nature, suggested by the structure, has implications for its biological absorption and environmental fate.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The following GHS classifications have been reported:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning[2]

This classification necessitates specific handling procedures to mitigate exposure risks. The brominated aromatic ring and the ester functional group are the likely drivers of its irritant properties.

GHS Pictograms:

Caption: GHS07: Exclamation Mark for irritants, skin sensitizers, and other less severe hazards.

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on the known hazards of this and structurally similar compounds.[3][4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] The ester group can hydrolyze to an alcohol and a carboxylic acid, both of which can be irritating to the eyes.

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3] The lipophilic nature of the compound may facilitate absorption through the skin.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] The respiratory irritation potential (H335) suggests that inhalation of vapors or aerosols should be strictly avoided.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.[5]

Safe Handling and Storage Protocols

Proactive measures are the cornerstone of laboratory safety. The following handling and storage procedures are designed to minimize the risk of exposure and ensure the stability of the compound.

Experimental Workflow for Safe Handling:

Caption: A logical workflow for the safe handling and storage of this compound.

Key Considerations:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a good initial choice), is mandatory.[4]

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][7]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Ensure adequate ventilation during cleanup.

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed (H302).[2] The oral LD50 is not specified, but this classification indicates significant toxicity upon ingestion.

-

Irritation: Causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[2] These effects are common for reactive aromatic esters.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this compound for these long-term effects. In the absence of data, it should be handled as a potentially hazardous substance.

-

Ecological Fate: The environmental impact has not been fully assessed. Due to the presence of bromine, degradation in the environment may be slow, and bioaccumulation is a possibility. It should not be released into the environment.[8]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations. Chemical waste should be collected in a designated, labeled, and sealed container. Contact your institution's environmental health and safety office for specific disposal procedures.[3]

Conclusion

This compound is a valuable research chemical with defined hazards. A thorough understanding of its chemical properties and adherence to stringent safety protocols are essential for its safe use in a laboratory setting. This guide provides a framework for risk assessment and management, emphasizing the importance of a proactive safety culture. Always consult the most up-to-date Safety Data Sheet from your supplier and your institution's safety guidelines before commencing work.

References

-

PubChem. This compound | C11H13BrO2 | CID 22503179. [Link]

-

PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149. [Link]

-

Synerzine. Ethyl-3-phenyl propionate Safety Data Sheet. [Link]

-

PubChem. Ethyl 2-amino-3-(3-bromophenyl)propanoate | C11H14BrNO2 | CID 3998528. [Link]

-

PubChem. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237. [Link]

-

Arctom. CAS NO. 40640-97-9 | this compound. [Link]

Sources

- 1. This compound | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. synerzine.com [synerzine.com]

Ethyl 3-(3-bromophenyl)propanoate literature review

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)propanoate: Synthesis, Properties, and Applications

Abstract

This compound is a versatile synthetic intermediate belonging to the arylpropanoic acid ester family. Its structure, featuring a reactive bromine atom on the aromatic ring and an ester functionality, makes it a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, and a discussion of its current and potential applications. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals.

Introduction

In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of target molecules. This compound, registered under CAS No. 40640-97-9, has emerged as a significant scaffold.[1] It is a derivative of arylpropanoic acid, a class of compounds renowned for its wide range of biological activities, most notably as Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[2]

The true value of this molecule lies in its bifunctional nature. The ethyl ester group provides a handle for hydrolysis, reduction, or conversion to other functional groups, while the bromine atom at the meta-position of the phenyl ring serves as a key site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions. This dual reactivity allows for extensive molecular diversification, making it an attractive precursor for generating libraries of novel compounds in drug discovery programs, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where similar building blocks are employed.[3] This guide aims to consolidate the available technical information on this compound, offering a practical resource for its synthesis, characterization, and strategic application.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and for its unambiguous characterization. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 40640-97-9 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CCC1=CC(=CC=C1)Br | [1] |

| InChIKey | XIWUTAAOMFFHTR-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds[4] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The two methylene groups of the propanoate chain will appear as distinct triplets between 2.6 and 3.0 ppm. The aromatic protons will appear in the 7.1-7.5 ppm region, with splitting patterns indicative of a 1,3-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester will be the most downfield signal, typically around 172 ppm. The aromatic carbons will resonate between 122 and 142 ppm, with the carbon atom directly attached to the bromine showing a signal around 122.6 ppm (C-Br bond). The aliphatic carbons of the ethyl and propanoate chains will appear in the upfield region (14-61 ppm).

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band is expected around 1730 cm⁻¹ corresponding to the C=O (ester) stretching vibration. C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Br stretch will appear in the fingerprint region, typically below 600 cm⁻¹.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility.

Route A: Fischer Esterification of 3-(3-bromophenyl)propanoic Acid

This is the most direct and classical approach, involving the acid-catalyzed reaction between the corresponding carboxylic acid and ethanol.

-

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product.

-

Experimental Rationale: An excess of ethanol is typically used to serve as both the reactant and the solvent. This high concentration of one reactant drives the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. The removal of water as it is formed can also be employed to maximize the yield.

Route B: Catalytic Hydrogenation of Ethyl 3-(3-bromophenyl)cinnamate

This two-step approach involves an initial condensation reaction to form an α,β-unsaturated ester, followed by the reduction of the carbon-carbon double bond.

-

Step 1: Knoevenagel or Wittig-type Reaction: 3-Bromobenzaldehyde can be reacted with a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in a Wittig reaction or with malonic acid derivatives in a Knoevenagel condensation followed by esterification and decarboxylation to yield ethyl 3-(3-bromophenyl)cinnamate.

-

Step 2: Hydrogenation: The resulting cinnamate derivative is then subjected to catalytic hydrogenation (e.g., using H₂ gas over a Palladium on Carbon catalyst, Pd/C). This selectively reduces the alkene double bond without affecting the aromatic ring or the ester group, yielding the desired product.

Caption: Fischer Esterification workflow for this compound.

Applications in Research and Development

The synthetic utility of this compound is rooted in its capacity to undergo a wide array of chemical transformations at its two distinct functional sites.

Scaffold for Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the meta-position.

-

Suzuki Coupling: Reaction with various boronic acids or esters introduces new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to substituted alkynyl-aromatic structures.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, anilines, or N-heterocycles.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Modifications of the Ester Group

The ethyl ester moiety can be readily transformed to introduce further molecular complexity.

-

Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidic workup regenerates the carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives.

-

Reduction: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol.

-

Aminolysis: Direct reaction with amines can form the corresponding amides, although this often requires harsh conditions or specific catalysts.

Caption: Diversification potential of the core scaffold.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Equipment:

-

3-(3-bromophenyl)propanoic acid

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-bromophenyl)propanoic acid (e.g., 10.0 g, 1.0 eq).

-

Reagent Addition: Add absolute ethanol (100 mL). The carboxylic acid may not fully dissolve initially.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise. The addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The starting material (acid) is more polar and will have a lower Rf value than the product (ester). The reaction is complete when the starting material spot is no longer visible.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (200 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the pure this compound.

Conclusion

This compound is a strategically important intermediate in synthetic organic chemistry. Its bifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable chemical transformations. This guide has detailed its key properties, outlined logical and efficient synthetic routes with mechanistic explanations, and highlighted its broad applicability as a scaffold for creating novel molecules. For researchers in drug discovery and materials science, a thorough understanding of this building block's chemistry is an invaluable asset for the development of next-generation compounds.

References

- LookChemicals. (n.d.). 5468-53-1,N-(7-chloroquinolin-4-yl)-N,N-diethyl ....

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-(3-bromophenyl)propanoate. Retrieved from [Link]

- Echemi. (n.d.). N-(7-chloroquinolin-4-yl)-N,N-diethyl-ethane-1,2-diamine.

- Chemical Synthesis Database. (2025). ethyl 3-bromo-2-oxo-3-phenylpropanoate.

- PubChemLite. (n.d.). Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride.

- Chemsrc. (n.d.). CAS#:5427-35-0 | N-(4-chlorophenyl)-N,N-diethyl-ethane-1,2-diamine.

-

PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved from [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromopropionate. Retrieved from [Link]

-

Chinachemnet. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2-bromophenyl)propanoate. Retrieved from [Link]

-

PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

-

ECHA. (2022). Substance Information. Retrieved from [Link]

- Synthi-Fi. (2025). Nucleophilic Substitutions Involving Ethyl Propanoate in Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis.

-

Research Journal of Pharmacy and Technology. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

- Chemical Synthesis Database. (2025). ethyl 3-phenylpropanoate.

-

CAS Common Chemistry. (n.d.). Pigment Yellow 174. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. This compound | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Ethyl 3-(3-bromophenyl)propanoate

Abstract